molecular formula C25H30N4O5 B1229515 2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid

2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid

Cat. No. B1229515
M. Wt: 466.5 g/mol
InChI Key: ZFQFJBZVTBQNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Singleton et al. (2019) detailed the synthesis of novel pyrazolo[1,5-a]pyrimidines, revealing a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. This compound series, including derivatives similar to the specified chemical structure, demonstrated antimitotic activities against breast and ovarian cancer cell lines. The study emphasizes the potential of these compounds in cancer treatment due to their unique selectivity profile against protein kinases (Singleton et al., 2019).

Chemistry and Reaction Mechanisms

Chimichi et al. (1996) explored the chemistry of substituted pyrazolo[1,5-a]pyrimidines. They focused on the reaction mechanisms and structural elucidation of these compounds through NMR spectroscopy and X-ray diffraction, providing valuable insights into the behavior and potential applications of these compounds in various scientific domains (Chimichi et al., 1996).

X-ray Powder Diffraction Data

Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally related to 2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid. This study contributes to the understanding of the crystal structure and purity of these compounds, which is essential for their application in scientific research (Wang et al., 2017).

Synthesis Techniques and Biological Activity

A study by Kumar and Joshi (2007) on the synthesis of benzodiazepine derivatives, including compounds with a core structure similar to the specified chemical, highlights its relevance in developing pharmaceuticals. They assessed the antimicrobial, antifungal, and anthelmintic activities of these compounds, suggesting a broad range of potential biological applications (Kumar & Joshi, 2007).

properties

Product Name

2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C25H30N4O5/c1-5-33-18-8-6-16(7-9-18)20-14-21-26-22(19(23(30)31)15-29(21)27-20)17-10-12-28(13-11-17)24(32)34-25(2,3)4/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,30,31)

InChI Key

ZFQFJBZVTBQNFP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=C(C(=NC3=C2)C4CCN(CC4)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=C(C(=NC3=C2)C4CCN(CC4)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid
Reactant of Route 2
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid
Reactant of Route 4
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid

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